molecular formula C7H8F2O B2579828 1,1-DIFLUOROSPIRO[2.3]HEXANE-5-CARBALDEHYDE CAS No. 2411246-39-2

1,1-DIFLUOROSPIRO[2.3]HEXANE-5-CARBALDEHYDE

Cat. No.: B2579828
CAS No.: 2411246-39-2
M. Wt: 146.137
InChI Key: XIAITIAMIVZOJY-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[2.3]hexane-5-carbaldehyde: is a chemical compound with the molecular formula C7H8F2O It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Scientific Research Applications

1,1-Difluorospiro[2.3]hexane-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluorospiro[2.3]hexane-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of a suitable spiro compound precursor with a fluorinating agent. The reaction conditions typically include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile

    Catalyst: Transition metal catalysts like palladium or nickel may be used to facilitate the reaction

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluorospiro[2.3]hexane-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

    Reduction: 1,1-Difluorospiro[2.3]hexane-5-methanol

    Substitution: Various substituted spiro compounds depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1,1-difluorospiro[2.3]hexane-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: It can modulate receptor activity by binding to specific sites, altering the receptor’s conformation and activity.

Comparison with Similar Compounds

  • 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
  • 1,1-Difluorospiro[2.3]hexane-5-methanol
  • 1,1-Difluorospiro[2.3]hexane-5-thiol

Comparison: 1,1-Difluorospiro[2.3]hexane-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. The carboxylic acid derivative is more acidic and can participate in different types of reactions, while the alcohol and thiol derivatives have different nucleophilic properties.

Properties

IUPAC Name

2,2-difluorospiro[2.3]hexane-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)4-6(7)1-5(2-6)3-10/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAITIAMIVZOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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